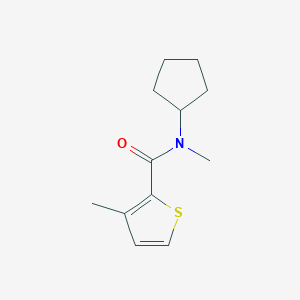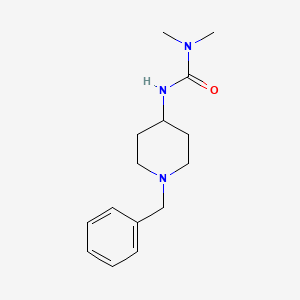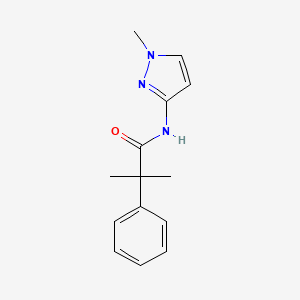![molecular formula C13H20N2O2 B7508445 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide, also known as CPP-115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase.
Applications De Recherche Scientifique
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound has been studied for its potential use in the treatment of epilepsy, addiction, anxiety, and depression.
Mécanisme D'action
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide acts as a potent inhibitor of GABA transaminase, which is an enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability. This has been demonstrated in animal studies, where this compound has been shown to reduce seizure activity and increase the threshold for seizure induction. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, this compound has several limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide. One potential avenue of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to better understand the long-term effects of this compound on brain function and behavior.
Méthodes De Synthèse
The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide involves a multistep process that starts with the reaction of 4-piperidone with cyclopropanecarbonyl chloride to form N-(cyclopropanecarbonyl)piperidin-4-one. This intermediate is then reacted with cyclopropanecarbonyl isocyanate to form N-(cyclopropanecarbonyl)piperidin-4-yl cyclopropanecarboxamide, which is then purified to obtain this compound.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12(9-1-2-9)14-11-5-7-15(8-6-11)13(17)10-3-4-10/h9-11H,1-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRYERXGFQOSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)

![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)





![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
